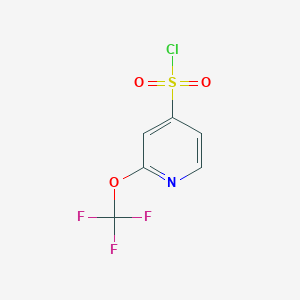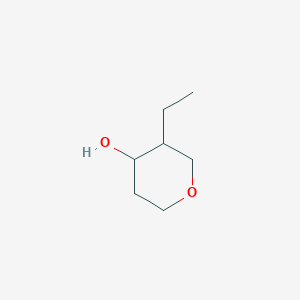
3-Ethyl-tetrahydro-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-tetrahydro-pyran-4-ol is an organic compound belonging to the class of alcohols It features a six-membered oxane ring with an ethyl group attached to the third carbon and a hydroxyl group on the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-tetrahydro-pyran-4-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides followed by cyclization. For instance, starting from 3-ethyloxirane, the compound can be subjected to acidic or basic conditions to open the epoxide ring, followed by intramolecular cyclization to form the oxane ring with the hydroxyl group on the fourth carbon.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the ring-opening and cyclization reactions. The reaction conditions are optimized to maintain the stability of the oxane ring and prevent side reactions.
化学反応の分析
Types of Reactions: 3-Ethyl-tetrahydro-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-ethyloxan-4-one.
Reduction: Formation of 3-ethyloxane.
Substitution: Formation of 3-ethyloxan-4-chloride or 3-ethyloxan-4-ether.
科学的研究の応用
3-Ethyl-tetrahydro-pyran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-tetrahydro-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The oxane ring can also interact with biological membranes, influencing their permeability and stability. These interactions can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
3-Methyloxan-4-ol: Similar structure with a methyl group instead of an ethyl group.
4-Hydroxyoxane: Lacks the ethyl group but has a similar oxane ring structure.
3-Ethyltetrahydrofuran: Similar ring structure but lacks the hydroxyl group.
Uniqueness: 3-Ethyl-tetrahydro-pyran-4-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the oxane ring
特性
IUPAC Name |
3-ethyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-6-5-9-4-3-7(6)8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAZAYPYTOEIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



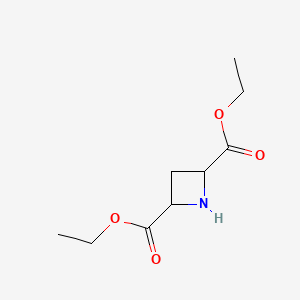
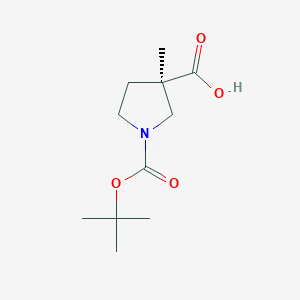


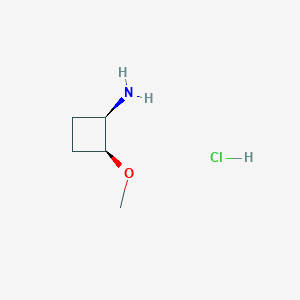

![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)



